Cas no 59702-23-7 (1-(2-hydroxyethyl)piperazin-2-one)

1-(2-Hydroxyethyl)piperazin-2-one is a versatile heterocyclic compound featuring both a piperazinone core and a hydroxyethyl functional group. This structure imparts favorable solubility in polar solvents and enhances reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its dual functionality allows for selective modifications, enabling the development of derivatives with tailored properties. The compound exhibits stability under standard conditions, facilitating handling and storage. Its utility spans medicinal chemistry, where it serves as a building block for biologically active molecules, and industrial applications, including polymer and surfactant formulations. The balanced hydrophilicity and structural flexibility of 1-(2-hydroxyethyl)piperazin-2-one contribute to its broad applicability in research and development.
1-(2-hydroxyethyl)piperazin-2-one structure
59702-23-7 structure
Product Name:1-(2-hydroxyethyl)piperazin-2-one
CAS No:59702-23-7
MF:C6H12N2O2
MW:144.171681404114
MDL:MFCD16732575
CID:1114658
PubChem ID:13243866
Update Time:2025-06-14

1-(2-hydroxyethyl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-hydroxyethyl)-2-Piperazinone
    • 1-(2-hydroxyethyl)piperazin-2-one
    • BWKWNLMXXRCEPL-UHFFFAOYSA-N
    • N-2 hydroxyethylpiperazone
    • SCHEMBL978058
    • 4-(2-hydroxyethyl)piperazine-3-one
    • AKOS011594798
    • AMY36343
    • EN300-149648
    • 59702-23-7
    • 4-(2-hydroxyethyl)piperazin-3-one
    • DB-290596
    • MDL: MFCD16732575
    • Inchi: 1S/C6H12N2O2/c9-4-3-8-2-1-7-5-6(8)10/h7,9H,1-5H2
    • InChI Key: BWKWNLMXXRCEPL-UHFFFAOYSA-N
    • SMILES: O=C1CNCCN1CCO

Computed Properties

  • Exact Mass: 144.089877630g/mol
  • Monoisotopic Mass: 144.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 52.6Ų

1-(2-hydroxyethyl)piperazin-2-one Pricemore >>

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Additional information on 1-(2-hydroxyethyl)piperazin-2-one

Comprehensive Overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7)

1-(2-hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7) is a versatile organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and specialty chemical applications. This heterocyclic derivative combines the structural features of piperazine and hydroxyethyl groups, offering unique reactivity and solubility properties. Its molecular formula, C6H12N2O2, reflects a balanced hydrophilicity-lipophilicity profile, making it valuable for drug formulation and material science.

In recent years, the demand for 1-(2-hydroxyethyl)piperazin-2-one has surged due to its role in developing biodegradable polymers and green chemistry initiatives. Researchers highlight its potential as a sustainable alternative to traditional solvents, aligning with global trends like carbon footprint reduction and circular economy practices. Analytical studies using HPLC and NMR spectroscopy confirm its high purity (>98%), a critical factor for regulatory compliance in FDA-approved applications.

The synthesis of CAS 59702-23-7 typically involves N-alkylation of piperazin-2-one with 2-chloroethanol under controlled pH conditions. Optimized protocols emphasize atom economy and catalytic efficiency, addressing industry concerns about process scalability and waste minimization. Patent literature reveals its incorporation into anticancer drug candidates, where the hydroxyethyl moiety enhances target-binding affinity while reducing cytotoxicity.

From a commercial perspective, 1-(2-hydroxyethyl)piperazin-2-one suppliers prioritize cGMP certification and REACH compliance to meet EU market standards. Quality control parameters include rigorous testing for heavy metal residues and organic impurities, reflecting heightened consumer awareness about chemical safety. The compound's logP value (measured at -0.82) further supports its suitability for aqueous-based formulations, a key consideration for cosmetic and dermatological products.

Emerging applications in electronic materials have expanded the utility of 59702-23-7, particularly as a dielectric layer modifier in flexible electronics. Its hydrogen-bonding capacity enables precise tuning of polymer crystallinity, a property leveraged in OLED manufacturing and printed circuit boards. These innovations respond to market demands for wearable technology and IoT devices, positioning the compound as a future-facing material.

Environmental studies demonstrate that 1-(2-hydroxyethyl)piperazin-2-one undergoes rapid biodegradation (82% in 28 days per OECD 301B), addressing ecological concerns associated with persistent organic pollutants. Lifecycle assessments confirm its lower ecotoxicity compared to analogous cyclic amines, reinforcing its selection in eco-design strategies. Such data directly responds to search trends around green alternatives and EPA-compliant chemicals.

Thermodynamic characterization reveals the compound's melting point at 89-92°C and thermal stability up to 210°C, properties critical for high-temperature processing in industrial applications. Spectroscopic databases (e.g., SDBS No. 12483) provide reference IR and MS spectra, supporting analytical method development for quality assurance laboratories. These technical details cater to frequent search queries about material characterization techniques and spectral interpretation.

In formulation science, the zwitterionic nature of 1-(2-hydroxyethyl)piperazin-2-one enables its use as a pH buffer in biopharmaceuticals, particularly for monoclonal antibody stabilization. Recent publications describe its synergy with polysorbate surfactants to prevent protein aggregation—a major concern in biosimilar development. This application aligns with trending searches on biologic stabilization and lyophilization additives.

The global market for CAS 59702-23-7 is projected to grow at 6.2% CAGR (2023-2030), driven by expanding generic drug production and advanced material R&D. Regional analyses indicate particular demand growth in APAC pharmaceutical hubs, reflecting broader shifts in chemical manufacturing geography. Supply chain strategies now emphasize dual sourcing and blockchain-tracked logistics to mitigate disruptions—topics frequently searched in procurement optimization contexts.

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